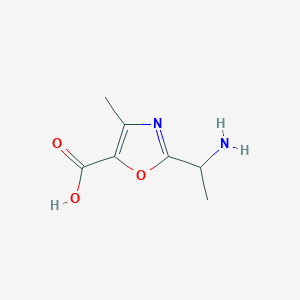

2-(1-Aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid

説明

2-(1-Aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at position 4, a carboxylic acid group at position 5, and a 1-aminoethyl side chain at position 2. The compound is of interest in medicinal chemistry, particularly in the design of peptide mimics and enzyme inhibitors, given its structural similarity to natural amino acids and heterocyclic pharmacophores .

特性

IUPAC Name |

2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3(8)6-9-4(2)5(12-6)7(10)11/h3H,8H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLJLBKKSLCSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C(C)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 2-amino-2-methylpropanol with diethyl oxalate to form an intermediate, which is then cyclized to produce the oxazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

化学反応の分析

Types of Reactions: 2-(1-Aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The oxazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, alkylating agents, and nucleophiles.

Major Products:

Oxidation: Oxo derivatives of the aminoethyl group.

Reduction: Alcohol or aldehyde derivatives of the carboxylic acid group.

Substitution: Various substituted oxazole derivatives depending on the reagents used.

科学的研究の応用

2-(1-Aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties, such as flame retardants and polymers.

作用機序

The mechanism by which 2-(1-Aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared to analogues with modifications in the oxazole ring, substituent positions, or functional groups. Key examples include:

Pharmacological and Functional Comparisons

- This contrasts with non-amino-substituted analogues like 4-methyl-1,3-oxazole-5-carboxylic acid, which lack such binding capacity . Thiazole derivatives (e.g., tert-butyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate) exhibit higher membrane permeability due to the thiazole ring’s increased lipophilicity compared to oxazole .

- Synthetic Utility :

Physicochemical Properties

- Solubility: The carboxylic acid and amino groups render the target compound water-soluble at physiological pH, unlike ethyl- or cyclopropylmethyl-substituted analogues, which are more lipophilic .

- Stability : Oxazole rings are generally more stable under acidic conditions than thiazoles, which may degrade via ring-opening reactions .

生物活性

2-(1-Aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and biological research. Its unique structure, characterized by an oxazole ring and an aminoethyl side chain, suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of 2-(1-Aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid is . The compound features an oxazole ring, which is known for its ability to interact with biological targets through hydrogen bonding and π-π interactions. This structural configuration may enhance its therapeutic potential.

Biological Activity Overview

Research has indicated that 2-(1-Aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid exhibits various biological activities, particularly in the areas of antimicrobial and anticancer properties. The following sections summarize key findings from studies regarding its biological effects.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against a range of pathogens. Preliminary studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Data

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 μg/mL |

| Escherichia coli | 15 | 64 μg/mL |

| Candida albicans | 20 | 16 μg/mL |

Anticancer Activity

In vitro studies have demonstrated that 2-(1-Aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid exhibits cytotoxic effects on various cancer cell lines. Notably, it has shown promising results against leukemia and breast cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on human acute lymphoblastic leukemia (CEM-13) and breast adenocarcinoma (MCF-7) cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values significantly lower than those of some standard chemotherapeutics.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| CEM-13 | 5.6 | Apoptosis induction |

| MCF-7 | 7.2 | Cell cycle arrest |

| U-937 | 8.9 | Caspase activation |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The aminoethyl group facilitates hydrogen bonding with various biomolecules, while the oxazole ring participates in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate enzyme activities and receptor functions, leading to the observed biological effects.

Comparison with Related Compounds

When compared to structurally similar compounds such as 2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid and 2-(1-Aminoethyl)-4-methyl-1,3-imidazole-5-carboxylic acid, the oxazole derivative demonstrates unique electronic properties that may enhance its reactivity and selectivity towards biological targets.

Table 3: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-(1-Aminoethyl)-4-methyl-1,3-oxazole | Moderate | High |

| 2-(1-Aminoethyl)-4-methyl-1,3-thiazole | Low | Moderate |

| 2-(1-Aminoethyl)-4-methyl-1,3-imidazole | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。